4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 778-97-2
VCID: VC20747672
InChI: InChI=1S/C9H13N3O2S/c1-3-14-8(13)6-5-11-9(15-4-2)12-7(6)10/h5H,3-4H2,1-2H3,(H2,10,11,12)
SMILES: CCOC(=O)C1=CN=C(N=C1N)SCC
Molecular Formula: C9H13N3O2S
Molecular Weight: 227.29 g/mol

4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester

CAS No.: 778-97-2

Cat. No.: VC20747672

Molecular Formula: C9H13N3O2S

Molecular Weight: 227.29 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester - 778-97-2

CAS No. 778-97-2
Molecular Formula C9H13N3O2S
Molecular Weight 227.29 g/mol
IUPAC Name ethyl 4-amino-2-ethylsulfanylpyrimidine-5-carboxylate
Standard InChI InChI=1S/C9H13N3O2S/c1-3-14-8(13)6-5-11-9(15-4-2)12-7(6)10/h5H,3-4H2,1-2H3,(H2,10,11,12)
Standard InChI Key ODFLPYCOQXPONS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(N=C1N)SCC
Canonical SMILES CCOC(=O)C1=CN=C(N=C1N)SCC

Chemical Identity and Structural Characteristics

Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate belongs to the class of pyrimidine derivatives characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The compound features specific functional group substitutions that define its chemical identity and reactivity profile.

Basic Identification Parameters

The compound is structurally defined by several key identifying parameters that establish its chemical identity. The molecular formula of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate is C9H13N3O2S with a calculated molecular weight of 227.28 g/mol . This pyrimidine derivative is characterized by four key structural features: a pyrimidine ring as the core structure, an amino group at position 4, an ethylthio group at position 2, and an ethyl carboxylate group at position 5 .

Structural Analysis

The structural arrangement of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate contributes significantly to its chemical behavior and reactivity. The pyrimidine ring serves as the central scaffold, providing a planar, aromatic structure with two nitrogen atoms that contribute to its electron distribution and hydrogen-bonding capabilities. The amino group at position 4 confers nucleophilic properties and serves as a potential hydrogen bond donor. The ethylthio substituent at position 2 increases the compound's lipophilicity and provides a site for potential metabolic transformations. The ethyl ester moiety at position 5 enhances lipophilicity compared to its carboxylic acid counterpart and serves as a site for hydrolysis reactions in biological systems .

Physicochemical Properties

Understanding the physicochemical properties of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate provides crucial insights into its behavior in various chemical and biological systems, influencing its applications in research and development.

Physical State and Stability Parameters

Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate exists as a solid at standard temperature and pressure. The compound demonstrates moderate thermal stability, with reported melting point values of approximately 104-106°C. This information is valuable for determining appropriate storage conditions and handling protocols in laboratory settings.

Solubility Characteristics

The compound's solubility profile is influenced by its functional group arrangement, particularly the balance between polar and non-polar moieties. The ethyl ester derivative demonstrates moderate solubility, influenced by the lipophilic contribution of both the ethylthio group and the ethyl ester functionality. These solubility characteristics are important considerations for formulation development and experimental design in research applications.

Partition Coefficient and Related Parameters

CompoundMolecular Weight (g/mol)LogPMelting Point (°C)Solubility Profile
Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate227.281.93104-106Moderate
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid199.23~1.5Not reportedLow (acid form)
4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid185.20~1.2Not reportedLow

Synthesis Methodologies

The synthesis of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate can be achieved through several synthetic routes, each with specific advantages depending on the desired scale, purity requirements, and available starting materials.

Laboratory-Scale Synthesis Procedures

Laboratory preparation of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate typically involves esterification reactions of the corresponding carboxylic acid precursor. These reactions generally require heating the reactants under reflux conditions for several hours, followed by purification steps such as distillation or chromatography to isolate the desired ester product. The synthesis commonly begins with appropriate pyrimidine precursors that already contain the amino and ethylthio functionalities at positions 4 and 2, respectively.

Alternative Synthetic Routes

Research Applications

Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate has demonstrated significant utility across multiple research domains, reflecting its versatile chemical structure and reactivity profile.

Pharmaceutical Development Applications

In pharmaceutical research, Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antiviral and anticancer agents . The compound's structural features, including the pyrimidine ring and the specific substitution pattern, make it valuable for developing compounds that can interact with biological targets involved in disease processes. The reactivity of the ester functionality allows for further derivatization to produce more complex molecular structures with enhanced pharmacological properties.

Agricultural Chemistry Applications

Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate finds applications in agricultural chemistry, particularly in the formulation of agrochemicals . The compound contributes to enhancing the efficacy of pesticides and herbicides, potentially through modulation of biological pathways in target organisms. This application leverages the compound's specific structural features to achieve selective biological activity against pest species while minimizing environmental impact.

Biochemical Research Applications

In biochemical research contexts, Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate is employed in studies related to enzyme inhibition and metabolic pathways . Researchers utilize this compound to investigate specific biochemical processes, contributing to a deeper understanding of cellular mechanisms. The compound's ability to interact with biological macromolecules makes it valuable for probing structure-activity relationships and elucidating biological pathways.

Material Science Applications

The compound is explored for its potential in creating novel materials, particularly in the development of polymers with enhanced properties . These applications leverage the compound's reactive functional groups and structural characteristics to introduce specific properties into polymeric materials. The research in this domain remains exploratory, with ongoing investigations into the compound's utility in creating materials with tailored physical and chemical properties.

Diagnostic Applications

Emerging research explores the potential of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate in diagnostic applications, particularly in the detection of specific biomarkers in medical testing . This application domain capitalizes on the compound's ability to participate in selective chemical reactions or interactions that can be utilized in diagnostic assays. The development of such applications remains an active area of research, with potential implications for improved medical diagnostics.

Structure-Activity Relationships and Comparative Analysis

Understanding how structural variations affect the properties and activities of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate provides valuable insights for rational compound design and optimization in various research contexts.

Effects of Alkylthio Group Modifications

Comparative analysis reveals significant differences in physicochemical properties when the ethylthio group is replaced with related substituents. For instance, compounds with a methylthio group in place of the ethylthio substituent (such as 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid) exhibit lower lipophilicity (logP ≈ 1.57 compared to 1.93 for ethylthio derivatives). This difference in lipophilicity influences membrane permeability and potentially affects the compound's biological distribution and activity profile.

Impact of Carboxylic Acid Derivatives

The esterification of the carboxylic acid group, as seen in Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate compared to its carboxylic acid form (4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid), significantly alters the compound's properties. The ester derivative exhibits increased lipophilicity (logP = 1.93) compared to the acid form, affecting its pharmacokinetic properties and utility in various applications. The ester functionality also provides a site for controlled hydrolysis, potentially allowing for prodrug strategies in pharmaceutical applications.

Substitution at Position 4

Variations in the substituent at position 4 of the pyrimidine ring also significantly impact the compound's properties. For example, replacement of the amino group with a hydroxy group (as in 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid) reduces nucleophilicity, affecting reactivity in synthetic pathways. These structure-activity relationships provide guidance for targeted modifications to achieve desired property profiles for specific applications.

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